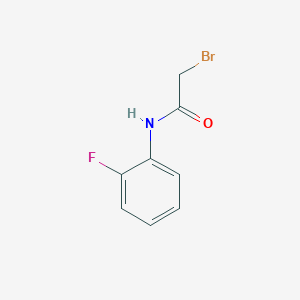

6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride, is a polyhalogenated benzothiophene derivative. Benzothiophenes are heterocyclic compounds that have been extensively studied due to their diverse applications in organic synthesis and potential biological activities. The presence of multiple halogen atoms on the benzothiophene core suggests that this compound could serve as a versatile intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of halogenated benzothiophenes can be achieved through various methods. An efficient bromocyclization process of ortho-substituted arylmethyl sulfide, promoted by N-methyl-pyrrolidin-2-one hydrotribromide, has been reported to lead to the synthesis of polyhalogenated benzothiophenes . This method provides a platform for the synthesis of a range of di-substituted benzothiophenes, which can be further functionalized at their halogen sites to access a diverse library of compounds.

Molecular Structure Analysis

The molecular structure of halogenated benzothiophenes is characterized by the planarity of the benzothiophene ring and the dihedral angles formed between the rings in the case of substituted derivatives. For instance, the dihedral angle between the benzothiazole and phenyl rings in a related compound was found to be 8.2(9) degrees, indicating a nearly planar arrangement . Such structural features are crucial for understanding the reactivity and interaction of these molecules with other chemical entities.

Chemical Reactions Analysis

Halogenated benzothiophenes can undergo various chemical reactions due to the presence of reactive halogen atoms. These reactions include electrophilic addition, as demonstrated by the synthesis of a compound through the addition of bromine to a styrylbenzothiazole . Additionally, the chlorine atom in chloroformamidine groups can be exchanged with O-, S-, or N-nucleophiles, leading to the formation of new compounds . These reactions highlight the chemical versatility of halogenated benzothiophenes.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzothiophenes are influenced by their molecular structure. For example, the bond distances between the carbon and halogen atoms, such as in benzyl chloride and bromide, have been investigated using electron diffraction, revealing specific bond lengths and conformational models . The presence of halogen atoms also affects the crystal packing and intermolecular interactions, as seen in the crystal structures of related compounds . These properties are essential for the application of these compounds in material science and pharmaceutical chemistry.

科学的研究の応用

1. Synthesis of Benzothiophenes

- Application Summary : Benzothiophenes are synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . This method is used to synthesize a wide range of 3-substituted benzothiophenes .

- Method of Application : The synthesis involves an aryne reaction with alkynyl sulfides. The sulfur or carbon of alkynyl sulfides attacks the electrophilic aryne intermediates, followed by ring-closure .

- Results or Outcomes : A wide range of 3-substituted benzothiophenes were synthesized. The synthesis of benzothiophene 12 bearing four different aryl groups was achieved by virtue of the halogen-tolerated benzothiophene synthesis and the versatility of C2-position .

2. Therapeutic Importance of Synthetic Thiophene

- Application Summary : Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

- Method of Application : The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

- Results or Outcomes : Thiophenes have been proven to be effectual drugs in present respective disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Safety And Hazards

特性

IUPAC Name |

6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrCl2OS/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZXWYBELLMGFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=C2Cl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrCl2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392668 |

Source

|

| Record name | 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride | |

CAS RN |

75212-27-0 |

Source

|

| Record name | 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1273343.png)

![[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate](/img/structure/B1273344.png)